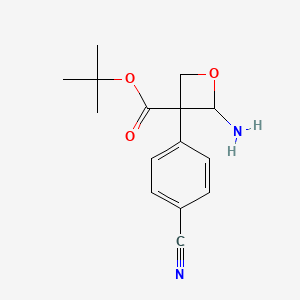

Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate

Description

Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate is a synthetic oxetane derivative featuring a tert-butyl carboxylate group, a 4-cyanophenyl substituent, and an amino group at the 2-position of the oxetane ring. Oxetanes are four-membered cyclic ethers valued in medicinal chemistry for their ability to modulate physicochemical properties, such as solubility and metabolic stability, while maintaining conformational rigidity. The 4-cyanophenyl group is an electron-withdrawing moiety that enhances polarity and may influence binding interactions in biological systems.

Properties

Molecular Formula |

C15H18N2O3 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate |

InChI |

InChI=1S/C15H18N2O3/c1-14(2,3)20-13(18)15(9-19-12(15)17)11-6-4-10(8-16)5-7-11/h4-7,12H,9,17H2,1-3H3 |

InChI Key |

JYLXQZSSCSKHNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(COC1N)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate typically involves the reaction of tert-butyl 3-oxetanylcarbamate with 4-cyanobenzylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The oxetane ring can undergo ring-opening reactions to form new cyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield N-substituted derivatives, while oxidation can produce oxetane ring-opened products .

Scientific Research Applications

Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions that modify the structure of target molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

a) tert-Butyl N-((3S)-3-benzyloxybutoxycarbonyl)-3-({[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl}amino)-L-alaninate ()

- Key Differences: This compound incorporates a 4-cyanophenyl-substituted isoxazolyl group linked to an L-alaninate backbone. The additional benzyloxybutoxycarbonyl group increases molecular complexity and lipophilicity compared to the target compound.

b) tert-butyl 3-(aminomethyl)oxetane-3-carboxylate ()

- Key Differences: Replaces the 4-cyanophenyl and 2-amino groups with an aminomethyl substituent.

- Physicochemical Properties: Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 145.5 Ų) suggest a compact structure .

c) tert-butyl 3-(cyclopropylamino)oxetane-3-carboxylate (CAS 2580217-54-3) ()

- Key Differences: Substitutes the 4-cyanophenyl group with a cyclopropylamino moiety.

- Electronic Effects: The cyclopropyl group is electron-rich, contrasting with the electron-deficient 4-cyanophenyl group. This difference may alter reactivity in nucleophilic or electrophilic environments.

Comparative Physicochemical Data

Notes:

- The target compound’s lack of reported data highlights a research gap.

- The 4-cyanophenyl group’s presence likely increases polar surface area and dipole moment compared to aliphatic substituents.

Biological Activity

Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an oxetane ring, an amino group, and a cyanophenyl substituent, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of 248.28 g/mol.

1. Anticancer Studies

A study investigated the effects of structurally related compounds on glioma cells, demonstrating that certain derivatives exhibit potent antiproliferative activity. Although direct studies on this compound are scarce, insights from related compounds suggest potential efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2. Inhibition of Sirtuins

Research on similar compounds has shown their ability to inhibit sirtuin proteins, which are implicated in cancer progression and aging. For instance, a related compound was found to selectively inhibit SIRT1/2 with significant effects on histone acetylation levels in glioblastoma models . This suggests that this compound may also affect sirtuin activity, contributing to its anticancer properties.

Case Study 1: Glioma Cell Lines

In vitro studies using glioma cell lines demonstrated that compounds with similar structural motifs significantly reduced cell viability. The mechanism was attributed to the inhibition of key metabolic pathways involved in cell proliferation . Although specific data for this compound is not available, these findings provide a framework for potential investigations into its efficacy.

Case Study 2: Antimicrobial Evaluation

Compounds containing oxetane rings have been evaluated for antimicrobial properties. A related study indicated that such compounds could disrupt bacterial cell membranes or inhibit critical enzymatic pathways . Future research should explore the antimicrobial potential of this compound through similar methodologies.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate?

- Methodological Answer : The synthesis typically involves ring-closing strategies for the oxetane moiety. A plausible approach includes:

- Step 1 : Protection of the amino group using tert-butyl carbamate (Boc) chemistry to avoid unwanted side reactions during cyclization .

- Step 2 : Formation of the oxetane ring via intramolecular nucleophilic substitution or photochemical [2+2] cycloaddition, depending on precursor design.

- Step 3 : Introduction of the 4-cyanophenyl group via Suzuki-Miyaura coupling or direct functionalization of the oxetane intermediate.

- Critical Note : Monitor reaction progress using TLC or HPLC to ensure regioselectivity and avoid byproducts from competing pathways (e.g., epoxide formation).

Q. How can researchers characterize the stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Analyze degradation via LC-MS at intervals (0, 24, 48 hrs).

- Key Observations :

- Acidic conditions (pH < 3) : Potential cleavage of the tert-butyl ester or oxetane ring opening due to protonation of the amino group .

- Basic conditions (pH > 10) : Hydrolysis of the ester group may dominate, as seen in structurally analogous tert-butyl carbamates .

- Validation : Compare experimental results with computational predictions (e.g., DFT calculations for bond dissociation energies).

Q. What spectroscopic techniques are optimal for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify the tert-butyl group (δ ~1.3 ppm for 1H; δ ~28 ppm and ~80 ppm for 13C) and oxetane protons (δ ~4.5–5.5 ppm) .

- IR Spectroscopy : Confirm the presence of the carbonyl group (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N stretch ~2200 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₇H₂₀N₂O₃; theoretical [M+H]+ = 301.1547).

Advanced Research Questions

Q. How can researchers address contradictory data regarding the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Hypothesis Testing : Contradictions may arise from differences in catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) or solvent polarity.

- Experimental Design :

- Screen palladium catalysts, ligands, and bases under inert atmospheres.

- Use kinetic studies (e.g., in situ FTIR or NMR) to track reaction intermediates.

- Case Study : In tert-butyl carbamate analogs, bulky ligands (e.g., XPhos) improve yields in arylations by reducing steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.